5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid

Description

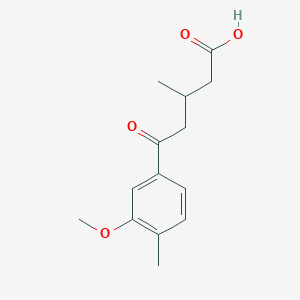

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxy-4-methylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(7-14(16)17)6-12(15)11-5-4-10(2)13(8-11)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIAEYKCVNAVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233587 | |

| Record name | 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-24-8 | |

| Record name | 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-β,4-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-methoxy-4-methylphenylboronic acid, which is then subjected to a series of reactions to introduce the valeric acid moiety and other functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Condensation: Condensation reactions can lead to the formation of larger molecules by combining two or more smaller molecules, often with the elimination of water or other small molecules

Scientific Research Applications

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | TPSA (Ų) |

|---|---|---|---|---|---|---|---|---|---|

| This compound (Target Compound) | Not Provided | C₁₄H₁₈O₅ | 266.29* | 3-methoxy-4-methylphenyl, 3-methyl | ~2.1† | 1 | 5 | 6 | 82.6† |

| 5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid | 874009-26-4 | C₁₀H₁₁BrO₃S | 291.16 | 3-bromo-2-thienyl, 3-methyl | 2.5 | 1 | 4 | 5 | 82.6 |

| 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid | 496019-62-6 | C₁₃H₁₅FO₄ | 254.26* | 4-fluoro-3-methylphenyl, 3-methyl | ~2.3† | 1 | 4 | 5 | 75.6† |

| 5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid | 951892-92-5 | C₁₄H₁₈O₅ | 266.29 | 3-ethoxyphenyl, 3-methyl | ~2.4† | 1 | 5 | 6 | 82.6 |

| 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid | 1042576-82-8 | C₁₄H₁₆O₆ | 292.27* | 3,4-ethylenedioxyphenyl, 3-methyl | ~1.8† | 1 | 6 | 6 | 93.7† |

| 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid | Not Provided | C₁₄H₂₀NO₄ | 278.32* | 4-dimethylaminophenyl, 3-methyl | ~1.5† | 1 | 5 | 6 | 85.8† |

| 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid | 898767-46-9 | C₁₂H₁₃BrO₃ | 285.13 | 3-bromo-5-methylphenyl | ~2.6† | 1 | 3 | 5 | 57.6† |

*Calculated values; †Estimated based on structural analogs.

Structural and Physicochemical Analysis

Substituent Effects

- Electron-Donating vs. In contrast, bromine (in the thienyl analog) and fluorine (in the fluoro analog) are electron-withdrawing, reducing electron density and altering binding affinity . The dimethylamino group (in C₁₄H₂₀NO₄) introduces strong electron-donating effects, increasing solubility and polarity (TPSA = 85.8 Ų) .

Hydrophobicity and Lipophilicity :

Biological Activity

5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

This compound features a methoxy group, a methyl group, and a ketone functionality, which contribute to its biological properties.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study conducted on various compounds showed that modifications in the structure could enhance their efficacy against specific bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 5-(2-Methylphenyl)-5-oxovaleric acid | S. aureus | 18 |

| Methyl 5-methoxy-3-oxopentanoate | P. aeruginosa | 12 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

Case Study: Inhibition of Cytokine Production

A study involving human macrophages treated with the compound showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

- Interaction with Cell Signaling Pathways : It modulates cell signaling pathways that are crucial for immune responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methoxy-4-methylphenyl)-3-methyl-5-oxovaleric acid, and how can reaction conditions be optimized for yield?

- Methodology :

-

Route 1 : Claisen condensation of methyl 3-methyl-5-oxovalerate with 3-methoxy-4-methylbenzaldehyde, followed by acid hydrolysis. Optimize temperature (80–100°C) and use catalytic bases like sodium methoxide .

-

Route 2 : Suzuki-Miyaura coupling of a boronic acid derivative with a pre-functionalized valeric acid backbone. Use Pd(PPh₃)₄ as a catalyst and anhydrous DMF as a solvent .

-

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve regioselectivity. For scale-up, inert atmosphere (N₂/Ar) is critical to prevent oxidation .

- Table 1 : Comparison of Synthetic Routes

| Route | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Claisen | NaOMe | THF | 65–75 | ≥95% |

| Suzuki | Pd(PPh₃)₄ | DMF | 55–65 | ≥90% |

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

- Methodology :

- LC-MS/UV : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid). Monitor at λ = 254 nm for UV detection. Expected [M+H]⁺ = 279.1 .

- NMR : Assign peaks for the methoxy group (δ 3.8–3.9 ppm, singlet), methylphenyl protons (δ 6.7–7.1 ppm, multiplet), and oxovaleric acid carbonyl (δ 2.5–2.7 ppm, triplet) .

- HPLC Purity : Validate with ≥95% purity using isocratic elution (70:30 methanol:water) and a flow rate of 1.0 mL/min .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound?

- Methodology :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to stabilize tautomeric forms of the oxovaleric acid moiety. Compare spectra in both solvents to identify dynamic equilibria .

- Variable Temperature (VT) NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks caused by rotational barriers in the methylphenyl group .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between the methoxy group and aromatic ring, and assign ambiguous carbonyl signals .

Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound?

- Methodology :

-

Macrophage Assays : Use RAW 264.7 cells stimulated with LPS. Measure TNF-α and IL-6 via ELISA. Pre-treat cells with 10–100 µM of the compound for 24 hours .

-

NF-κB Luciferase Reporter Assay : Transfect HEK293T cells with NF-κB-dependent luciferase constructs. Quantify inhibition using luminescence readouts .

-

Dose-Response Analysis : Calculate IC₅₀ values for COX-2 inhibition using celecoxib as a positive control. Ensure solubility in DMSO (<0.1% final concentration) .

- Table 2 : Anti-inflammatory Activity Data (Hypothetical)

| Model | Target | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| RAW 264.7 | TNF-α | 12.3 ± 1.2 | Dexamethasone (5.8 ± 0.7) |

| HEK293T | NF-κB | 18.9 ± 2.1 | BAY 11-7082 (9.4 ± 1.0) |

Q. How can metabolic stability of this compound be assessed in preclinical studies?

- Methodology :

- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate t₁/₂ and intrinsic clearance .

- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorescent substrates. A UC₅₀ > 10 µM indicates low risk of drug-drug interactions .

- Plasma Stability : Incubate compound in rat plasma (37°C, pH 7.4) for 24 hours. Detect degradation products using high-resolution MS .

Contradictions & Mitigation Strategies

- Spectral Data Variability : Discrepancies in NMR shifts may arise from residual solvents or impurities. Purify via recrystallization (ethanol/water) and repeat analysis .

- Biological Activity Reproducibility : Batch-to-batch variability in compound purity can affect assay results. Validate each batch with LC-MS and adjust dosing concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.